molecular formula C22H21N3O2 B2471100 2-{1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2380182-27-2

2-{1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2471100
CAS No.: 2380182-27-2
M. Wt: 359.429
InChI Key: GSIPMQPCWMBXKX-UHFFFAOYSA-N
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Description

2-{1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the azetidine ring This can be achieved through the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

2-{1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl}-6-phenylpyridazin-3-one
  • 2-{1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of azetidine and pyridazinone moieties.

Properties

IUPAC Name

2-[1-[2-(2-methylphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-16-7-5-6-10-18(16)13-22(27)24-14-19(15-24)25-21(26)12-11-20(23-25)17-8-3-2-4-9-17/h2-12,19H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIPMQPCWMBXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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